2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide
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Overview
Description
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide is a compound that belongs to the class of aminopyrimidine derivatives.
Preparation Methods
The synthesis of 2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide typically involves multiple steps. Starting from benzylidene acetones and ammonium thiocyanates, the process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PI3K, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the elimination of parasitic organisms.
Comparison with Similar Compounds
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide can be compared with other aminopyrimidine derivatives, such as:
2-aminopyrimidine: A simpler compound with similar biological activities but less specificity.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine: A more complex derivative with enhanced anticancer properties due to its ability to inhibit multiple molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-5-yl)-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)18-21(19,20)12-7-5-4-6-11(12)10-8-16-13(15)17-9-10/h4-9,18H,1-3H3,(H2,15,16,17) |
InChI Key |
XYUZOOVQLFQNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CN=C(N=C2)N |
Origin of Product |
United States |
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